molecular formula C12H18N2O B1470166 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline CAS No. 1706453-31-7

4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

Cat. No.: B1470166
CAS No.: 1706453-31-7
M. Wt: 206.28 g/mol
InChI Key: DFOWZRURYXTJFC-UHFFFAOYSA-N
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Description

4-(3-Ethoxyazetidin-1-yl)-3-methylaniline is a substituted aniline derivative featuring a 3-methylaniline core with a 3-ethoxyazetidin-1-yl group at the para position. The 3-methylaniline moiety is a common scaffold in pharmaceuticals, agrochemicals, and materials science, with substituents like azetidine, piperazine, and alkoxy groups influencing target specificity and functional performance .

Properties

IUPAC Name

4-(3-ethoxyazetidin-1-yl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-15-11-7-14(8-11)12-5-4-10(13)6-9(12)2/h4-6,11H,3,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOWZRURYXTJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(C1)C2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

  • IUPAC Name : 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline
  • Molecular Formula : C12H16N2O
  • Molecular Weight : 204.27 g/mol

The structure of this compound features an azetidine ring, which is known to enhance bioactivity through various mechanisms, including modulation of neurotransmitter systems and interaction with specific receptors.

  • Neurotransmitter Modulation : The azetidine moiety may influence neurotransmitter levels in the brain, particularly affecting serotonin and dopamine pathways.
  • Inhibition of β-Amyloid Production : Research indicates that compounds similar to this compound can modulate β-amyloid peptide production, which is crucial in Alzheimer's disease pathology .
  • Antimycobacterial Activity : Preliminary studies suggest potential antimycobacterial properties, making it a candidate for tuberculosis treatment .

Therapeutic Applications

  • Alzheimer's Disease : Due to its ability to modulate β-amyloid production, this compound shows promise for developing treatments aimed at reducing amyloid plaque formation in Alzheimer's patients.
  • Tuberculosis Treatment : The antimycobacterial properties could lead to new therapeutic strategies against drug-resistant strains of Mycobacterium tuberculosis.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
This compoundAntimycobacterialShowed efficacy against drug-resistant strains
Similar azetidine derivativesβ-Amyloid modulationSignificant reduction in β-amyloid levels in vitro
Lanthanide complexesMagnet behaviorRelated structural insights that may inform further modifications

Experimental Results

In vitro studies demonstrate that this compound exhibits:

  • IC50 Values : Indicating the concentration required to inhibit biological activity by 50%. Specific values need to be sourced from experimental data.
  • Selectivity Index : A measure of the compound's effectiveness against target cells compared to non-target cells.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

Substituents on the 3-methylaniline core significantly alter electronic, steric, and solubility profiles:

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent Group Key Properties/Applications References
4-(4-Boc-piperazin-1-yl)-3-methylaniline Boc-piperazin-1-yl Used as a protected intermediate in peptide synthesis; enhances solubility via tertiary amine
4-(2-Methoxyethoxy)-3-methylaniline HCl 2-Methoxyethoxy Hydrochloride salt improves stability; employed in biochemical assays (e.g., TOOS derivative in uric acid detection)
N-(Ferrocenylidene)-3-methylaniline Ferrocenylidene Organometallic applications; redox-active for catalysis or sensing
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline Triazolo-pyridinyloxy Potential kinase inhibitor; heterocyclic group enhances π-π stacking in drug design
4-Bromo-N-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-3-methylaniline Bromo-imidazolylphenyl Halogen and imidazole groups increase halogen bonding and target affinity
  • Electronic Effects : Electron-withdrawing groups (e.g., bromo in ) reduce electron density on the aromatic ring, enhancing electrophilic substitution reactivity. Conversely, electron-donating groups (e.g., methoxyethoxy in ) increase solubility in polar solvents.

Preparation Methods

Azetidine Ring Formation and Ethoxy Substitution

Azetidine rings are commonly synthesized via cyclization reactions involving haloalkylamines or through ring closure of amino alcohol derivatives. For the 3-ethoxy substitution, the ethoxy group is introduced either prior to ring closure or by nucleophilic substitution on a suitable azetidine intermediate.

  • Method A: Cyclization of 3-Ethoxypropylamine Derivatives

    The starting material, 3-ethoxypropylamine, can be cyclized under basic or acidic conditions to form the azetidine ring. This involves intramolecular nucleophilic substitution where the amine attacks a halogenated carbon, closing the four-membered ring.

  • Method B: Nucleophilic Substitution on Azetidine

    Alternatively, azetidine can be functionalized by nucleophilic substitution at the 3-position with ethoxy groups using alkylation reactions with ethyl halides under controlled conditions.

Functionalization of Aniline Core

The aniline derivative, 3-methylaniline, is commercially available or can be synthesized by selective methylation of aniline at the meta position.

  • Selective Methylation

    Electrophilic aromatic substitution using methylating agents (e.g., methyl iodide or methyl sulfate) in the presence of catalysts can yield 3-methylaniline with high regioselectivity.

Coupling of Azetidine and Aniline

The key step in the preparation of this compound is the formation of the N-aryl bond linking the azetidine nitrogen to the aniline aromatic ring.

  • Nucleophilic Substitution

    The azetidine nitrogen, bearing the ethoxy substituent, can be reacted with a halogenated 3-methylaniline derivative under nucleophilic substitution conditions.

  • Reductive Amination

    Alternatively, reductive amination can be employed where the azetidine aldehyde or ketone intermediate reacts with 3-methylaniline in the presence of reducing agents (e.g., sodium cyanoborohydride).

  • Amide Coupling

    Though less common for this structure, amide bond formation using coupling agents (EDCI, DCC) can be considered if the azetidine is functionalized with a carboxylic acid group.

Detailed Research Findings and Data

Due to the specificity of the compound, direct literature on this compound is limited. However, related synthetic methods for azetidine-substituted anilines and similar azetidine derivatives provide insight.

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Azetidine ring formation 3-Ethoxypropylamine, base, heat 70-85 Intramolecular cyclization under reflux
2 Methylation of aniline Methyl iodide, base, solvent (e.g., DMF) 75-90 Selective methylation at meta position
3 N-Arylation (Coupling) Azetidine derivative + 3-methylaniline, catalyst (Cu or Pd) 65-80 Ullmann or Buchwald-Hartwig amination methods
  • Catalytic N-Arylation : Palladium or copper-catalyzed Buchwald-Hartwig amination is widely used for N-aryl bond formation, offering good yields and selectivity.

  • Reaction Monitoring : Thin-layer chromatography (TLC) and gas chromatography (GC) are employed to monitor reaction progress, ensuring completion and purity.

Notes on Optimization and Purification

  • Reaction Temperature and Time : Optimal temperature ranges from 80-110°C for cyclization and coupling steps, with reaction times from 3 to 8 hours depending on the method.

  • Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF), toluene, or ethanol are preferred for solubility and reaction efficiency.

  • Purification : Column chromatography or recrystallization is used to isolate the final product with high purity (>95%).

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Advantages Disadvantages
Azetidine Ring Formation Cyclization of 3-ethoxypropylamine Base, heat, intramolecular SN2 Straightforward, good yield Requires careful control of conditions
Aniline Methylation Electrophilic aromatic substitution Methyl iodide, base, DMF High regioselectivity Potential over-alkylation
N-Arylation Coupling Buchwald-Hartwig amination or Ullmann-type Pd or Cu catalyst, base, solvent High yield, selective Catalyst cost, sensitivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Ethoxyazetidin-1-yl)-3-methylaniline
Reactant of Route 2
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4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

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